molecular formula C5H11N3O B12359400 4-Hydrazinylpiperidin-2-one

4-Hydrazinylpiperidin-2-one

Cat. No.: B12359400
M. Wt: 129.16 g/mol
InChI Key: ZGWHMQIRCCFGON-UHFFFAOYSA-N
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Description

4-Hydrazinylpiperidin-2-one is a heterocyclic compound that features a piperidine ring substituted with a hydrazine group at the fourth position and a ketone group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydrazinylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine with 2-piperidone in the presence of a suitable catalyst. The reaction conditions often require a solvent such as ethanol and a temperature range of 60-80°C to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazinylpiperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

4-Hydrazinylpiperidin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Hydrazinylpiperidin-2-one involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of biochemical pathways. The compound’s effects are mediated through its ability to inhibit or activate specific enzymes and receptors.

Comparison with Similar Compounds

    Piperidine: A basic nitrogen-containing heterocycle.

    2-Piperidone: A ketone derivative of piperidine.

    Hydrazine: A simple diamine with two nitrogen atoms.

Uniqueness: 4-Hydrazinylpiperidin-2-one is unique due to the presence of both a hydrazine group and a ketone group within the piperidine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H11N3O

Molecular Weight

129.16 g/mol

IUPAC Name

4-hydrazinylpiperidin-2-one

InChI

InChI=1S/C5H11N3O/c6-8-4-1-2-7-5(9)3-4/h4,8H,1-3,6H2,(H,7,9)

InChI Key

ZGWHMQIRCCFGON-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)CC1NN

Origin of Product

United States

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